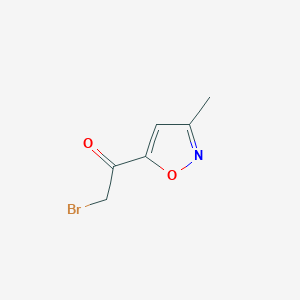

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRCOIFSSWCOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564329 | |

| Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104777-32-4 | |

| Record name | 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Bromo 1 3 Methylisoxazol 5 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo Position

The bromine atom alpha to the carbonyl group in 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone is highly susceptible to nucleophilic attack. This enhanced reactivity, a common feature of α-haloketones, is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of substitution reactions. up.ac.za

A primary application of this compound in organic synthesis is its conversion to a wide array of ethanone (B97240) derivatives through reaction with various nucleophiles. The bromine atom serves as a good leaving group, readily displaced by both strong and weak nucleophiles.

For instance, α-bromo ketones are known to react with thiourea (B124793) and its derivatives in a Hantzsch-type synthesis to yield aminothiazoles. organic-chemistry.org This reaction proceeds by initial nucleophilic attack of the sulfur atom on the α-carbon, followed by cyclization. Similarly, reaction with azide (B81097) ions, such as sodium azide, can be employed to introduce an azido (B1232118) group, forming the corresponding α-azido-ethanone derivative. researchgate.net These reactions highlight the versatility of the bromoethanone moiety as a building block for diverse heterocyclic and functionalized structures.

| Nucleophile | Product Class | General Reaction Scheme |

|---|---|---|

| Thiourea | 2-Aminothiazole derivatives | R-C(=O)CH₂Br + H₂NCSNH₂ → 2-Amino-4-(R)-thiazole |

| Sodium Azide (NaN₃) | α-Azido-ethanone derivatives | R-C(=O)CH₂Br + NaN₃ → R-C(=O)CH₂N₃ + NaBr |

| Amines (R'NH₂) | α-Amino-ethanone derivatives | R-C(=O)CH₂Br + R'NH₂ → R-C(=O)CH₂NHR' |

| Thiolates (R'S⁻) | α-Thio-ethanone derivatives | R-C(=O)CH₂Br + R'SNa → R-C(=O)CH₂SR' + NaBr |

The stereochemical outcome of nucleophilic substitution at the α-bromo position is dependent on the reaction mechanism. For α-haloketones, both S_N_1 and S_N_2 pathways are possible.

S_N_2 Mechanism : This bimolecular pathway is often favored and proceeds with an inversion of configuration at the α-carbon, if it is a stereocenter. researchgate.net The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromine). The presence of the adjacent carbonyl group can accelerate S_N_2 reactions compared to simple alkyl halides. up.ac.za

S_N_1 Mechanism : A unimolecular mechanism involving the formation of a carbocation intermediate is also possible, particularly with tertiary α-halo ketones or under conditions that favor carbocation stability. masterorganicchemistry.com This pathway typically leads to a racemic mixture of products, as the planar carbocation can be attacked by the nucleophile from either face. masterorganicchemistry.com

Studies on conformationally restricted α-halo ketones have shown that the alignment of the C-Br bond with the π-system of the carbonyl group can significantly influence reactivity. researchgate.net For conformationally mobile systems like this compound, the reaction likely proceeds through a standard S_N_2 transition state. researchgate.netcdnsciencepub.com

Cyclization Reactions and Heterocycle Annulation

The dual functionality of this compound, possessing both an electrophilic α-carbon and a ketone carbonyl group, makes it an excellent substrate for constructing new heterocyclic rings.

The synthesis of fused isoxazole (B147169) systems often involves the cyclocondensation of a suitable precursor. While direct intramolecular cyclization of this compound might be challenging without an appropriately positioned nucleophilic group on the isoxazole ring, it can serve as a key building block in intermolecular reactions leading to fused systems. For example, it can react with dinucleophiles where one nucleophilic center reacts at the α-bromo position and the other condenses with the ketone carbonyl, leading to the formation of a new fused ring. The synthesis of fused isoxazoles is a topic of significant interest, with various methods developed, such as 1,3-dipolar cycloadditions and palladium-catalyzed C-H arylation. mdpi.commdpi.comresearchgate.net

A well-established reaction of α-bromo ketones is their condensation with hydrazines or hydrazones to afford pyrazole (B372694) derivatives. The reaction with hydrazine (B178648) would initially form a hydrazone, which then undergoes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromide to form the pyrazole ring. This method provides a straightforward route to substituted pyrazoles, which are important scaffolds in medicinal chemistry.

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidative and reductive transformations at the bromoacetyl moiety.

Reductive Transformations : The ketone functionality can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding 2-bromo-1-(3-methylisoxazol-5-yl)ethanol. The reactivity of the ketone towards reduction can be influenced by the presence of the α-halogen. researchgate.net

Oxidative Transformations : A common transformation for α-bromo ketones is dehydrobromination to yield α,β-unsaturated ketones. libretexts.org This elimination reaction is typically carried out using a non-nucleophilic, sterically hindered base like pyridine. libretexts.org In the case of this compound, this would lead to the formation of 1-(3-methylisoxazol-5-yl)ethenone, a conjugated system.

Lack of Specific Research Data Hinders Detailed Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific research data on the chemical reactivity and transformation of the compound this compound. Despite extensive searches for detailed experimental findings, including data on its selective reduction, oxidation pathways, and radical reactions, no dedicated studies detailing these aspects for this particular molecule could be located.

The initial intent was to provide a thorough and scientifically accurate article structured around the chemical transformations of this compound. This would have included specific sections on the selective reduction of its carbonyl and isoxazole moieties, various oxidation pathways for functional group interconversion, and the mechanisms of its radical reactions, such as the generation of alkyl radicals and subsequent intramolecular cyclizations.

However, the absence of published research directly investigating these reactions for this compound makes it impossible to generate an article that meets the required standards of detail and scientific accuracy, including the provision of data tables with research findings.

General information on the reactivity of related functional groups, such as α-bromo ketones and isoxazoles, is available. For instance, α-bromo ketones are known to undergo nucleophilic substitution reactions and can be precursors for various heterocyclic compounds. The isoxazole ring, while generally stable, can be cleaved under certain reductive conditions, such as catalytic hydrogenation researchgate.net. Literature on the oxidation of similar organic molecules suggests that reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be employed for various oxidative transformations sphinxsai.com. Furthermore, radical reactions of α-bromo ketones are a known method for forming carbon-carbon bonds, often initiated photochemically or through the use of radical initiators.

Nevertheless, without specific studies on this compound, any discussion of its reactivity would be purely speculative and fall short of the requested detailed and data-supported analysis. The requested interactive data tables, which would require specific experimental results such as reaction conditions, yields, and spectroscopic data, cannot be created.

Therefore, due to the lack of specific research findings for this compound in the public domain, the generation of the requested in-depth article is not feasible at this time.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data were found for the ¹H NMR or ¹³C NMR spectra of 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Analysis

Specific chemical shifts (δ) and coupling constants (J) for the protons of this compound are not available in the surveyed literature.

Carbon-13 NMR (¹³C NMR) Chemical Shifts and Structural Assignment

The characteristic chemical shifts for the carbon atoms within this compound have not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

No IR spectrum detailing the vibrational frequencies of the functional groups in this compound has been documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There are no available mass spectra to confirm the molecular weight or to analyze the fragmentation pattern of this compound.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound has not been determined, and therefore, no crystallographic data such as unit cell dimensions, space group, or atomic coordinates are available.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone, DFT calculations can elucidate several key properties that govern its reactivity. By solving the Kohn-Sham equations, approximations of the electron density can be used to determine the ground-state energy, molecular geometry, and distribution of electrons within the molecule.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals are crucial for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

These calculations are typically performed using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating transition states and intermediates, the mechanisms of reactions such as nucleophilic substitutions or cycloadditions can be elucidated.

For instance, in a hypothetical reaction with a nucleophile, computational studies can:

Model the reactants, transition state, and products.

Calculate the activation energy, which determines the reaction rate.

Determine the thermodynamics of the reaction by comparing the energies of reactants and products.

These studies can help in understanding the regioselectivity and stereoselectivity of reactions involving the isoxazole (B147169) ring and the bromo-ethanone side chain.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations.

Conformational Analysis: This involves identifying the stable conformers (rotational isomers) of the molecule and their relative energies. This is important as the reactivity and biological activity of a molecule can depend on its preferred conformation.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms, MD can simulate the molecule's vibrations, rotations, and conformational changes in different environments (e.g., in a solvent).

These simulations offer insights into the molecule's flexibility and its interactions with its surroundings.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure verification.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies and intensities can be correlated with experimental spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for this purpose. Comparing calculated and experimental NMR spectra can help confirm the molecular structure.

Below is a hypothetical table of predicted spectroscopic data based on quantum chemical calculations.

| Spectroscopic Parameter | Predicted Value |

| Key IR Frequency (C=O stretch) | ~1700-1720 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₂Br) | ~4.0-4.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | ~185-195 ppm |

These computational approaches provide a powerful framework for understanding the chemical and physical properties of this compound, guiding further experimental research and application.

Applications of 2 Bromo 1 3 Methylisoxazol 5 Yl Ethanone in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The reactivity of the α-bromo ketone moiety is central to the application of 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone as a building block. This functional group readily participates in reactions with nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows for the construction of intricate molecular frameworks from a relatively simple starting material. nih.govsemanticscholar.org

Research has established that α-bromo ketone derivatives are crucial precursors in the synthesis of molecules with significant biological activity. nih.gov By reacting this compound with various thioamides, ureas, or other nucleophilic reagents, chemists can construct a variety of heterocyclic structures known to be pharmacologically important. For instance, the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, is a common strategy to produce thiazole derivatives. researchgate.net Thiazoles are core structures in many compounds exhibiting antimicrobial and anticancer properties. researchgate.netnih.gov Similarly, this precursor can be used to synthesize pyrimidine (B1678525) and imidazole (B134444) derivatives, which are also found in numerous biologically active agents. nih.govnih.govresearchgate.net

The synthesis of imidazotriazole-incorporated thiazoles, for example, has been accomplished through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines. mdpi.com Some of the resulting compounds demonstrated potent activity against bacterial strains like Staphylococcus epidermidis. mdpi.com This highlights the role of the α-bromo ketone starting material as a key precursor to molecules with therapeutic potential.

In the context of drug discovery, this compound serves as a key intermediate. Its structure can be strategically modified to explore the chemical space around a particular pharmacophore. The isoxazole (B147169) core is itself a privileged structure in medicinal chemistry, and its combination with other heterocyclic rings, facilitated by the reactive α-bromo ketone, allows for the creation of novel molecular hybrids. nih.gov These hybrids are then screened for activity against various biological targets.

For example, α-bromo ketones are used to synthesize thiazole-based compounds that have been evaluated for antiproliferative activity against human cancer cell lines. mdpi.com In one study, derivatives synthesized from a bromo-ethanone precursor showed significant growth-inhibitory effects. mdpi.com The ability to systematically generate a series of related compounds from a common intermediate like this compound is a fundamental aspect of the drug development process, allowing for the optimization of activity and other pharmaceutical properties. researchgate.netnih.govnih.govorientjchem.orgorganic-chemistry.orgijprs.com

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules from a common starting material or scaffold. The chemical reactivity of this compound makes it an ideal scaffold for such approaches. By reacting this single compound with a wide array of different nucleophiles, a large and diverse collection of products can be generated efficiently.

For instance, reacting the α-bromo ketone with different thioamides or thioureas produces a library of substituted thiazoles. orientjchem.org If reacted with amidines or guanidines, a library of pyrimidines or imidazoles is formed. nih.govijprs.com This strategy allows for the rapid exploration of different heterocyclic systems, each with unique three-dimensional shapes and electronic properties, which is crucial for discovering new leads in drug development. The table below illustrates the potential for generating diverse heterocyclic cores from this single scaffold.

| Reagent Class | Resulting Heterocyclic Core | Biological Relevance |

| Thioamides / Thioureas | Thiazole | Antimicrobial, Anticancer researchgate.netnih.govmdpi.com |

| Amidines / Guanidine (B92328) | Pyrimidine / Imidazole | Antiviral, Anti-inflammatory nih.govnih.gov |

| Amides | Oxazole | Antiprotozoal, Antimicrobial ijpsonline.comchemmethod.com |

| 2-Aminothiophenol | Benzothiazine | Antimicrobial nih.gov |

Development of Novel Heterocyclic Systems

A primary application of this compound is in the construction of novel heterocyclic systems. Heterocycles are fundamental components of many natural products and synthetic drugs. The ability to efficiently synthesize new heterocyclic structures is a key goal in organic chemistry.

The reaction of α-bromo ketones with various binucleophilic reagents is a powerful method for ring formation. Key examples include:

Thiazole Synthesis: The Hantzsch synthesis, reacting the α-bromo ketone with a thioamide, is a classic and reliable method for forming the thiazole ring. researchgate.netnih.gov

Oxazole Synthesis: In the Robinson-Gabriel synthesis, α-acylamino ketones (which can be formed from α-bromo ketones) cyclize to form oxazoles. organic-chemistry.orgresearchgate.net Alternatively, reaction with urea (B33335) can yield aminoxazoles. chemmethod.com

Pyrimidine Synthesis: Condensation with guanidine hydrochloride is a known route to produce 2-aminopyrimidine (B69317) derivatives. ijprs.com This reaction typically proceeds by initial formation of an intermediate chalcone, followed by cyclization. ijprs.com

Imidazole Synthesis: The reaction of α-bromo ketones with amidines can lead to the formation of substituted imidazoles. derpharmachemica.comresearchgate.net

These reactions demonstrate the versatility of this compound in generating a range of important five- and six-membered heterocyclic rings, often in a single step, which underscores its value in synthetic chemistry. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Routes

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the context of medicinal chemistry where enantiomers can exhibit vastly different biological activities. While the synthesis of racemic 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone is established, the exploration of its asymmetric synthesis remains a fertile ground for investigation. Future research will likely focus on the development of catalytic enantioselective methods to access chiral α-bromo ketones bearing the 3-methylisoxazol-5-yl moiety.

Promising approaches could be adapted from existing methodologies for the asymmetric synthesis of α-bromo ketones. For instance, the use of chiral phase-transfer catalysts to transform racemic α-bromo ketones into chiral α-azido or α-amino ketones has been demonstrated for other systems and could be a viable strategy. nih.govnih.govacs.org This method offers a practical route to chiral building blocks from readily available racemic starting materials. Another avenue involves the diastereoselective bromination of ketone derivatives, such as acetals derived from chiral auxiliaries like (2R,3R)-tartaric acid. Subsequent hydrolysis can yield enantiomerically enriched α-bromo ketones.

Furthermore, the direct enantioselective α-bromination of 1-(3-methylisoxazol-5-yl)ethanone (B1590735) using chiral catalysts represents a highly atom-economical approach. Research in this area could involve screening various chiral amine or metal-based catalysts in combination with a bromine source to induce stereoselectivity. The "isoxazoline route," which allows for the regio- and stereoselective synthesis of densely functionalized ketones, could also be adapted to produce chiral precursors to this compound. masterorganicchemistry.com

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes, with flow chemistry emerging as a powerful enabling technology. The integration of the synthesis of this compound and its derivatives into continuous flow systems presents a significant opportunity for future research. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety when handling hazardous reagents, and the potential for seamless multi-step synthesis. sigmaaldrich.com

The synthesis of α-halo ketones, including α-bromo ketones, has been successfully demonstrated in continuous flow, highlighting the feasibility of applying this technology to the target molecule. nih.govnih.govorganic-chemistry.orgacs.org These processes often allow for the in-situ generation and immediate consumption of reactive intermediates, which is particularly advantageous for reactions involving toxic or unstable reagents. For instance, the continuous flow synthesis of α-bromo ketones can be achieved with improved selectivity and efficiency compared to batch processes.

Moreover, the synthesis of the isoxazole (B147169) core itself is amenable to flow and automated techniques. acs.orgmasterorganicchemistry.comlibretexts.orgmdpi.commdpi.comnih.gov Automated synthesis platforms, including robotic systems, are being developed to accelerate the discovery and optimization of new reactions and molecules. mdpi.comthieme-connect.comccspublishing.org.cn Applying these automated workflows to the synthesis of a library of this compound analogs could rapidly generate a diverse set of compounds for screening in various applications. The combination of flow chemistry and automation could enable the on-demand synthesis of this important building block with high purity and reproducibility.

Application in Materials Science and Polymer Chemistry

The unique electronic and structural features of the isoxazole ring suggest that this compound could be a valuable precursor for novel materials with interesting properties. Research into the applications of isoxazole derivatives in materials science has revealed their potential in areas such as photochromics, electrochemical sensors, dye-sensitized solar cells, high-energy materials, and liquid crystals. nih.govnih.gov The inherent photoreactivity of the isoxazole ring, which can undergo rearrangement upon UV irradiation, makes it an interesting motif for developing photoresponsive materials. thieme-connect.com

The α-bromo ketone functionality provides a reactive handle for incorporating the 3-methylisoxazol-5-yl moiety into polymer backbones or as pendant groups. For example, α-bromo ketones can be utilized in polymer-supported synthesis, where the ketone is attached to a solid support for clean and efficient transformations. acs.orglibretexts.org This approach could be used to prepare functionalized polymers with tailored properties.

Future research could focus on the synthesis of monomers derived from this compound and their subsequent polymerization. The resulting polymers could exhibit unique thermal, optical, or electronic properties due to the presence of the isoxazole ring. For instance, isoxazole-containing polymers have been investigated for their potential as semiconductors and in the development of liquid crystalline materials. organic-chemistry.org The ability to precisely control the structure and functionality of these polymers by leveraging the reactivity of the α-bromo ketone opens up exciting possibilities for the creation of advanced materials.

Development of Catalytic Reactions Utilizing the α-Bromo Ketone Moiety

The α-bromo ketone functionality in this compound is a versatile reactive handle for a wide range of chemical transformations. A significant area of future research will be the development of novel catalytic reactions that exploit this reactivity to construct more complex molecular architectures.

Transition metal-catalyzed cross-coupling reactions are a powerful tool in organic synthesis, and the α-bromo ketone moiety is an excellent electrophilic partner for such transformations. For example, nickel-catalyzed asymmetric cross-coupling of racemic α-bromo ketones with organozinc reagents has been shown to produce α-aryl ketones with high enantioselectivity. nih.gov Applying this methodology to this compound could provide a direct route to chiral α-aryl-α-(3-methylisoxazol-5-yl) ketones, which are valuable building blocks for medicinal chemistry.

Furthermore, the development of catalytic methods for the introduction of other functional groups at the α-position is a promising research direction. This includes catalytic enantioselective azidation and amination reactions, which can be achieved using phase-transfer catalysis. nih.govacs.org Gold-catalyzed hydration of haloalkynes provides an alternative route to α-halo ketones, and similar catalytic strategies could be explored for the transformation of the α-bromo ketone moiety. organic-chemistry.org The activation of the C-Br bond by Lewis acids can also facilitate a variety of nucleophilic substitution reactions. acs.org

The exploration of photocatalytic reactions involving the α-bromo ketone moiety is another emerging frontier. Visible-light-mediated reactions offer mild and environmentally friendly conditions for a range of transformations. Research in this area could lead to the development of novel catalytic cycles for the functionalization of this compound, expanding its synthetic utility even further.

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone?

The compound is typically synthesized via bromination of the parent ketone. A common approach involves reacting 1-(3-methylisoxazol-5-yl)ethanone with bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. After 30 minutes, the mixture is washed with sodium bicarbonate and sodium thiosulfate to neutralize excess bromine, followed by drying (Na₂SO₄) and recrystallization from diethyl ether (Et₂O) to achieve ~85% yield . Purity is assessed via HPLC or GC (>95.0%) .

Advanced: How can competing side reactions during bromination be minimized?

Side reactions such as over-bromination or ring substitution can occur. To mitigate these:

- Temperature control : Maintain reaction temperatures below 25°C to suppress radical pathways.

- Stoichiometry : Use a slight excess of bromine (1.05–1.1 equiv.) to avoid incomplete reaction while limiting byproducts.

- In situ monitoring : Employ TLC or FTIR to track reaction progress and quench at optimal conversion .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR signals (e.g., methylisoxazole protons at δ 2.3–2.5 ppm and carbonyl carbons at ~190 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₆H₆BrNO₂: [M+H]+ = 218.96) .

- Melting point : Compare observed mp (e.g., 123–126°C) with literature values to assess purity .

Advanced: How does X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction using SHELXL/SHELXTL refines bond lengths and angles. For example, the C-Br bond length in brominated ethanones is typically 1.93–1.97 Å, while the isoxazole ring geometry (planarity, dihedral angles) confirms regioselectivity . Data collection at 305 K with R-factor <0.06 ensures reliability .

Basic: What safety protocols are essential when handling this compound?

- GHS hazards : Acute toxicity (Oral Category 4), severe eye irritation (Category 1).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to limit inhalation exposure .

Advanced: How to design experiments to assess its bioactivity against microbial targets?

- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).

- Mechanistic studies : Evaluate membrane disruption via fluorescence microscopy or ATPase activity assays .

Basic: What storage conditions preserve compound stability?

Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid moisture and light to prevent hydrolysis or decomposition .

Advanced: How can computational modeling predict reactivity in substitution reactions?

Density Functional Theory (DFT) calculates electrophilicity at the carbonyl carbon (partial charge ~+0.45) and nucleophilic attack sites. Fukui indices identify susceptibility to SN2 reactions (e.g., with amines or thiols) .

Advanced: How to troubleshoot low yields in scaled-up bromination reactions?

- Mixing efficiency : Use a jacketed reactor with mechanical stirring to ensure homogeneous bromine distribution.

- Purification : Replace recrystallization with flash chromatography (silica gel, hexane/EtOAc) for higher recovery .

Advanced: What strategies validate conflicting spectroscopic data between batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。